Sulfamerazin-Natrium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sulfamerazine sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of sulfonamide chemistry and reactivity.

Biology: Used in studies of bacterial resistance mechanisms and the development of new antibacterial agents.

Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Wirkmechanismus

Target of Action

Sulfamerazine sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfamerazine sodium acts by inhibiting the bacterial synthesis of dihydrofolic acid . It achieves this by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . By blocking this binding, sulfamerazine sodium prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth . This makes sulfamerazine sodium a bacteriostatic agent .

Biochemical Pathways

The primary biochemical pathway affected by sulfamerazine sodium is the synthesis of folic acid in bacteria . By inhibiting the enzyme dihydropteroate synthetase, sulfamerazine sodium disrupts the conversion of PABA to dihydrofolic acid . This interruption in the folic acid synthesis pathway leads to a deficiency of this essential vitamin in the bacteria, inhibiting their growth and reproduction .

Pharmacokinetics

Sulfonamides, the class of drugs to which sulfamerazine sodium belongs, are generally well absorbed from the gastrointestinal tract, widely distributed throughout all tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of sulfamerazine sodium’s action is the inhibition of bacterial growth . By preventing the synthesis of dihydrofolic acid, an essential component for bacterial growth and reproduction, sulfamerazine sodium effectively halts the proliferation of the bacteria .

Action Environment

The action of sulfamerazine sodium can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the interaction of sulfamerazine sodium with other substances, such as cyclodextrins, can influence its diffusion and potentially reduce its toxicity .

Biochemische Analyse

Biochemical Properties

Sulfamerazine sodium inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This interaction is crucial in the biochemical reactions that the drug participates in. The inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA .

Cellular Effects

Sulfamerazine sodium exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of dihydrofolic acid, it disrupts bacterial DNA synthesis, thereby inhibiting bacterial growth . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sulfamerazine sodium involves its competition with PABA for binding to dihydropteroate synthetase . This competition inhibits the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of purines and dTMP . This inhibition disrupts bacterial DNA synthesis and results in bacteriostatic effects .

Dosage Effects in Animal Models

In animal models, the effects of Sulfamerazine sodium can vary with different dosages

Metabolic Pathways

Sulfamerazine sodium is involved in the metabolic pathway that synthesizes dihydrofolic acid in bacteria . It competes with PABA for binding to dihydropteroate synthetase, an enzyme involved in the synthesis of dihydrofolic acid .

Transport and Distribution

As a sulfonamide, it is likely to be distributed throughout the body after administration .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with dihydropteroate synthetase .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Natriumsulfamerazin wird durch eine Reihe von chemischen Reaktionen unter Verwendung von Sulfanilamid und anderen Reagenzien synthetisiert. Die Synthese umfasst typischerweise die folgenden Schritte:

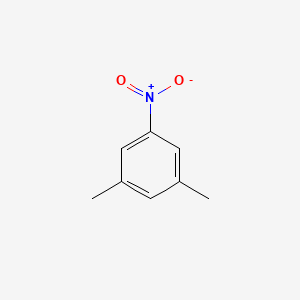

Nitrierung: Sulfanilamid wird nitriert, um ein Nitroderivat zu bilden.

Reduktion: Das Nitroderivat wird reduziert, um ein Aminoderivat zu bilden.

Kondensation: Das Aminoderivat wird mit einem geeigneten Aldehyd oder Keton kondensiert, um das Endprodukt zu bilden.

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Natriumsulfamerazin großtechnische chemische Reaktoren und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Der Prozess umfasst:

Rohstoffaufbereitung: Hochreines Sulfanilamid und andere Reagenzien werden hergestellt.

Reaktionskontrolle: Die Reaktionen werden sorgfältig überwacht, um optimale Bedingungen zu gewährleisten.

Reinigung: Das Endprodukt wird mit Techniken wie Kristallisation und Filtration gereinigt.

Chemische Reaktionsanalyse

Reaktionstypen

Natriumsulfamerazin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Es kann reduziert werden, um Aminderivate zu bilden.

Substitution: Es kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Nukleophile umfassen Halogenide und Amine.

Hauptprodukte, die gebildet werden

Oxidation: Sulfonsäurederivate.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Sulfonamidderivate.

Wissenschaftliche Forschungsanwendungen

Natriumsulfamerazin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung in Studien zur Sulfonamidchemie und Reaktivität verwendet.

Biologie: Wird in Studien zu bakteriellen Resistenzmechanismen und zur Entwicklung neuer Antibiotika verwendet.

Medizin: In der klinischen Forschung eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung bakterieller Infektionen zu bewerten.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Medikamentenverabreichungssysteme eingesetzt

Wirkmechanismus

Natriumsulfamerazin übt seine antibakterielle Wirkung aus, indem es das bakterielle Enzym Dihydropteroatsynthase hemmt. Dieses Enzym ist essentiell für die Synthese von Dihydrofolsäure, einem Vorläufer von Folsäure, die für das bakterielle Wachstum und die Replikation notwendig ist. Indem es mit Para-Aminobenzoesäure um die Bindung an Dihydropteroatsynthase konkurriert, stoppt Natriumsulfamerazin effektiv das bakterielle Wachstum .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfamerazine sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfadiazin: Ein weiteres Sulfonamid-Antibiotikum, das in Kombination mit Pyrimethamin zur Behandlung von Toxoplasmose eingesetzt wird.

Sulfamethazin: Wird zur Behandlung bakterieller Infektionen in der Veterinärmedizin eingesetzt.

Sulfamethizol: Wird zur Behandlung von Harnwegsinfektionen eingesetzt.

Einzigartigkeit

Natriumsulfamerazin ist einzigartig in seiner spezifischen Struktur, die eine Methylgruppe am Pyrimidinring umfasst. Dieses Strukturmerkmal trägt zu seinen besonderen pharmakokinetischen Eigenschaften und seinem Spektrum der antibakteriellen Aktivität bei .

Eigenschaften

CAS-Nummer |

127-58-2 |

|---|---|

Molekularformel |

C11H12N4NaO2S |

Molekulargewicht |

287.30 g/mol |

IUPAC-Name |

sodium;(4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |

InChI |

InChI=1S/C11H12N4O2S.Na/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;/h2-7H,12H2,1H3,(H,13,14,15); |

InChI-Schlüssel |

XEAKUBSUGWQDRM-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Kanonische SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |

Aussehen |

White or light yellow crystalline powder |

Key on ui other cas no. |

127-58-2 |

Piktogramme |

Irritant |

Synonyme |

sodium; (4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |

Herkunft des Produkts |

United States |

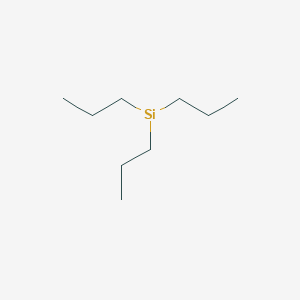

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

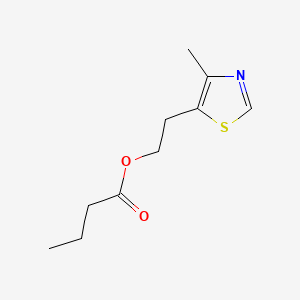

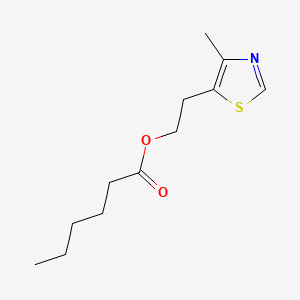

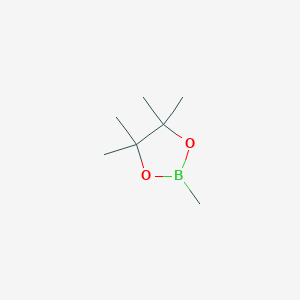

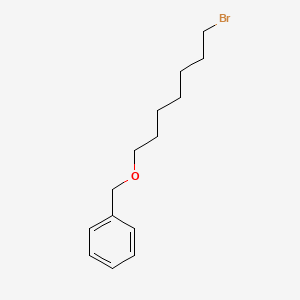

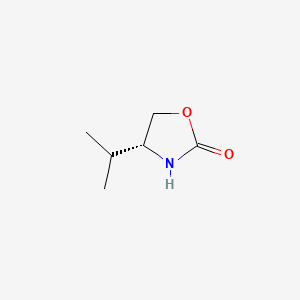

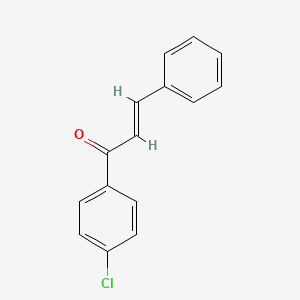

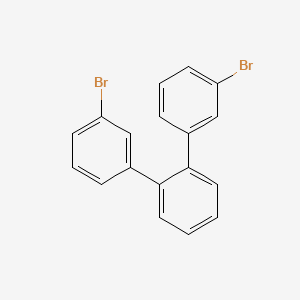

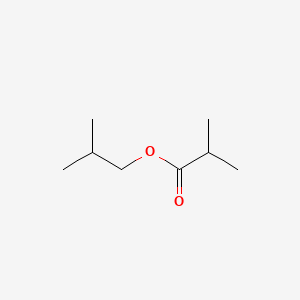

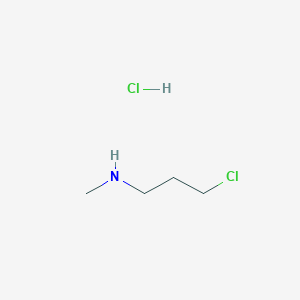

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.